Cas no 2137473-07-3 (tert-butyl 3'-methyl-3',5',6',7'-tetrahydrospiroazepane-4,4'-imidazo4,5-cpyridine-1-carboxylate)
tert-butyl 3'-methyl-3',5',6',7'-tetrahydrospiroazepane-4,4'-imidazo4,5-cpyridine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl 3'-methyl-3',5',6',7'-tetrahydrospiroazepane-4,4'-imidazo4,5-cpyridine-1-carboxylate
- tert-butyl 3'-methyl-3',5',6',7'-tetrahydrospiro[azepane-4,4'-imidazo[4,5-c]pyridine]-1-carboxylate
- EN300-1077089
- 2137473-07-3
-
- Inchi: 1S/C17H28N4O2/c1-16(2,3)23-15(22)21-10-5-7-17(8-11-21)14-13(6-9-19-17)18-12-20(14)4/h12,19H,5-11H2,1-4H3
- InChI Key: DMZOMMDUQQZNPZ-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N1CCCC2(C3=C(CCN2)N=CN3C)CC1)=O
Computed Properties
- Exact Mass: 320.22122615g/mol
- Monoisotopic Mass: 320.22122615g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 2
- Complexity: 450
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 59.4Ų
tert-butyl 3'-methyl-3',5',6',7'-tetrahydrospiroazepane-4,4'-imidazo4,5-cpyridine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1077089-0.05g |
tert-butyl 3'-methyl-3',5',6',7'-tetrahydrospiro[azepane-4,4'-imidazo[4,5-c]pyridine]-1-carboxylate |
2137473-07-3 | 95% | 0.05g |
$1068.0 | 2023-10-28 | |
| Enamine | EN300-1077089-0.1g |
tert-butyl 3'-methyl-3',5',6',7'-tetrahydrospiro[azepane-4,4'-imidazo[4,5-c]pyridine]-1-carboxylate |
2137473-07-3 | 95% | 0.1g |
$1119.0 | 2023-10-28 | |
| Enamine | EN300-1077089-0.25g |
tert-butyl 3'-methyl-3',5',6',7'-tetrahydrospiro[azepane-4,4'-imidazo[4,5-c]pyridine]-1-carboxylate |
2137473-07-3 | 95% | 0.25g |
$1170.0 | 2023-10-28 | |
| Enamine | EN300-1077089-0.5g |
tert-butyl 3'-methyl-3',5',6',7'-tetrahydrospiro[azepane-4,4'-imidazo[4,5-c]pyridine]-1-carboxylate |
2137473-07-3 | 95% | 0.5g |
$1221.0 | 2023-10-28 | |
| Enamine | EN300-1077089-1.0g |
tert-butyl 3'-methyl-3',5',6',7'-tetrahydrospiro[azepane-4,4'-imidazo[4,5-c]pyridine]-1-carboxylate |
2137473-07-3 | 1g |
$1543.0 | 2023-06-10 | ||
| Enamine | EN300-1077089-2.5g |
tert-butyl 3'-methyl-3',5',6',7'-tetrahydrospiro[azepane-4,4'-imidazo[4,5-c]pyridine]-1-carboxylate |
2137473-07-3 | 95% | 2.5g |
$2492.0 | 2023-10-28 | |
| Enamine | EN300-1077089-5.0g |
tert-butyl 3'-methyl-3',5',6',7'-tetrahydrospiro[azepane-4,4'-imidazo[4,5-c]pyridine]-1-carboxylate |
2137473-07-3 | 5g |
$4475.0 | 2023-06-10 | ||
| Enamine | EN300-1077089-10.0g |
tert-butyl 3'-methyl-3',5',6',7'-tetrahydrospiro[azepane-4,4'-imidazo[4,5-c]pyridine]-1-carboxylate |
2137473-07-3 | 10g |
$6635.0 | 2023-06-10 | ||
| Enamine | EN300-1077089-1g |
tert-butyl 3'-methyl-3',5',6',7'-tetrahydrospiro[azepane-4,4'-imidazo[4,5-c]pyridine]-1-carboxylate |
2137473-07-3 | 95% | 1g |
$1272.0 | 2023-10-28 | |
| Enamine | EN300-1077089-5g |
tert-butyl 3'-methyl-3',5',6',7'-tetrahydrospiro[azepane-4,4'-imidazo[4,5-c]pyridine]-1-carboxylate |
2137473-07-3 | 95% | 5g |
$3687.0 | 2023-10-28 |
tert-butyl 3'-methyl-3',5',6',7'-tetrahydrospiroazepane-4,4'-imidazo4,5-cpyridine-1-carboxylate Related Literature
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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3. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on tert-butyl 3'-methyl-3',5',6',7'-tetrahydrospiroazepane-4,4'-imidazo4,5-cpyridine-1-carboxylate
Introduction to Tert-butyl 3'-methyl-3',5',6',7'-tetrahydrospiroazepane-4,4'-imidazo4,5-cpyridine-1-carboxylate (CAS No. 2137473-07-3)
Tert-butyl 3'-methyl-3',5',6',7'-tetrahydrospiroazepane-4,4'-imidazo4,5-cpyridine-1-carboxylate (CAS No. 2137473-07-3) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules known for their complex structural features and potential biological activities. The intricate spirocyclic and heterocyclic framework of this molecule makes it a subject of interest for medicinal chemists exploring novel therapeutic agents.
The chemical structure of tert-butyl 3'-methyl-3',5',6',7'-tetrahydrospiroazepane-4,4'-imidazo4,5-cpyridine-1-carboxylate incorporates several key functional groups that contribute to its unique properties. The presence of a tert-butyl group enhances the lipophilicity of the molecule, which can be crucial for membrane permeability and bioavailability. Additionally, the spiroazepane core provides a rigid scaffold that can influence the binding affinity and selectivity of the compound towards biological targets.
In recent years, there has been a growing interest in spirocyclic compounds due to their potential as pharmacophores in drug design. Spiroazepanes, in particular, have been studied for their ability to modulate various biological pathways. The imidazo[4,5-c]pyridine moiety is another significant feature of this compound, as it is known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The combination of these structural elements makes tert-butyl 3'-methyl-3',5',6',7'-tetrahydrospiroazepane-4,4'-imidazo4,5-cpyridine-1-carboxylate a promising candidate for further investigation.
One of the most compelling aspects of this compound is its potential application in the development of novel therapeutic agents. Researchers have been exploring its interactions with various biological targets, including enzymes and receptors involved in disease pathways. Preliminary studies have suggested that tert-butyl 3'-methyl-3',5',6',7'-tetrahydrospiroazepane-4,4'-imidazo4,5-cpyridine-1-carboxylate may exhibit inhibitory effects on certain enzymes that are overexpressed in cancer cells. This finding has opened up new avenues for drug discovery and development.
The synthesis of tert-butyl 3'-methyl-3',5',6',7'-tetrahydrospiroazepane-4,4'-imidazo4,5-cpyridine-1-carboxylate is a complex process that requires careful optimization to ensure high yield and purity. The synthetic route typically involves multiple steps, including cyclization reactions to form the spirocyclic core and functional group transformations to introduce the imidazo[4,5-c]pyridine moiety. Advances in synthetic methodologies have made it possible to produce this compound in larger quantities, which is essential for both preclinical and clinical studies.
In addition to its potential therapeutic applications, tert-butyl 3'-methyl-3',5',6',7'-tetrahydrospiroazepane-4,4'-imidazo4,5-cpyridine-1-carboxylate has also been studied for its pharmacokinetic properties. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for determining its efficacy and safety profile. Preliminary pharmacokinetic studies have provided valuable insights into the behavior of this compound in vivo, which will be essential for designing future clinical trials.
The role of computational chemistry in the study of tert-butyl 3'-methyl-3',5',6',7'-tetrahydrospiroazepane-4,4'-imidazo4,5-cpyridine-1-carboxylate cannot be overstated. Molecular modeling techniques have been used to predict the binding modes of this compound with various biological targets. These predictions have guided experimental efforts and helped researchers design more effective derivatives with improved pharmacological properties. The integration of computational methods with traditional experimental approaches has significantly accelerated the drug discovery process.
The future prospects for tert-butyl 3'-methyl-3',5',6',7'-tetrahydrospiroazepane-4,4'-imidazo4,5-cpyridine-1-carboxylate are promising. Ongoing research aims to explore its potential as a lead compound for the development of new drugs targeting various diseases. As our understanding of biological pathways continues to expand, compounds like this one will play an increasingly important role in therapeutic interventions. The combination of innovative chemistry and interdisciplinary research holds the key to unlocking the full potential of this fascinating molecule.
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